3-Bromo-4-chloro-5-(trifluoromethyl)benzylamine
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Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of benzylamine, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzylamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted benzylamine precursor. The reaction conditions often involve the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The benzylamine group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzylamines, while oxidation can produce benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity. These substituents can also affect the compound’s electronic properties, making it a valuable tool in studying various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine and chlorine substituents.
3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a formyl group instead of an amine group.
3-Bromo-4-chlorobenzotrifluoride: Similar structure but lacks the amine group.
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrClF3N |
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Molecular Weight |
288.49 g/mol |
IUPAC Name |
[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H,3,14H2 |
InChI Key |
GNBSURBRFPDKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CN |
Origin of Product |
United States |
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